molecular formula C20H22N2S B2610243 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207043-59-1

2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No. B2610243
CAS RN: 1207043-59-1
M. Wt: 322.47
InChI Key: AWUZEKYTVRVBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has an isopropylthio group and two p-tolyl groups attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, an isopropylthio group, and two p-tolyl groups. The isopropylthio group would likely contribute to the compound’s lipophilicity, while the imidazole ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the isopropylthio group. The sulfur atom in the isopropylthio group is known to be a good nucleophile, which could make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isopropylthio group could enhance its lipophilicity, while the imidazole ring could contribute to its ability to participate in hydrogen bonding .

Scientific Research Applications

Novel Imidazole Derivatives: Combined Experimental and Computational Study

This study introduces novel imidazole derivatives, including 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole. These compounds exhibit significant anti-bacterial activity against both gram-positive and gram-negative bacteria. They have been characterized using IR, FT-Raman, NMR techniques, and molecular dynamics simulations. Their potential as APO-liver alcohol dehydrogenase inhibitors has been explored through molecular docking procedures (Smitha et al., 2018).

Electrochemical Studies on Imidazole Derivatives

This research focused on the corrosion inhibition performance of imidazole derivatives, including 4,5-diphenyl-2-(p-tolyl)-imidazole, for J55 steel in CO2 saturated brine solution. These compounds show high efficiency in preventing corrosion, and their adsorption follows the Langmuir adsorption isotherm. The study provides valuable insights into the application of imidazole derivatives in industrial materials protection (Singh et al., 2017).

Imidazole-Based Medicinal Chemistry

Imidazole rings, a key feature in various imidazole derivatives, are critical in medicinal chemistry due to their ability to bind with enzymes and receptors in biological systems. This comprehensive review discusses the wide range of bioactivities exhibited by imidazole-based compounds, including anticancer, antifungal, antibacterial, and other medicinal agents. This highlights the significant role of imidazole derivatives in the development of new medicinal drugs (Zhang et al., 2014).

Glycolurils and Imidazole Analogues

Glycolurils, which include imidazole analogues, have diverse applications in pharmacology, explosives, and supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues is crucial due to their varied applications in science and technology (Kravchenko et al., 2018).

Future Directions

The study and development of imidazole-containing compounds is a vibrant field due to their wide range of biological activities. The modification of these compounds with various functional groups, such as the isopropylthio group, could lead to new compounds with enhanced properties and activities .

properties

IUPAC Name

1,5-bis(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-14(2)23-20-21-13-19(17-9-5-15(3)6-10-17)22(20)18-11-7-16(4)8-12-18/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZEKYTVRVBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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